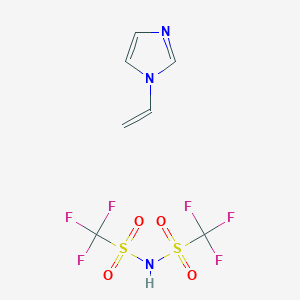![molecular formula C5H3ClN4O B1436504 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 42754-97-2](/img/structure/B1436504.png)
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Vue d'ensemble
Description
“6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” is a chemical compound . It is a derivative of the pyrazolo[3,4-d]pyrimidine class .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various chemical reactions . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C5H3Cln4 . The molecular weight of this compound is 135.1267 .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase essential in cellular processes . This inhibition targets tumor cells in a selective manner .Applications De Recherche Scientifique
Heterocyclic Chemistry and Drug Development
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a compound of interest in the realm of heterocyclic chemistry, a branch of chemistry focused on the synthesis, properties, and applications of heterocycles. Heterocycles are rings of atoms of at least two different elements, most commonly carbon and nitrogen, which serve as foundational structures in many pharmaceuticals due to their diverse biological activities. The interest in pyrazolo[3,4-d]pyrimidin derivatives stems from their resemblance to purines, a class of molecules that play critical roles in the body, such as in DNA, RNA, and energy transfer (ATP, GTP).
Medicinal Chemistry and Drug Synthesis
This compound and its derivatives have been explored for their potential in drug development, showcasing a wide range of medicinal properties. These include anticancer activities, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, and CRF1 antagonists, highlighting the compound's versatility as a building block for developing drug-like candidates. The structure-activity relationship (SAR) studies of these derivatives receive significant attention, aiming to optimize their therapeutic efficacy for various disease targets. The synthetic strategies employed for these derivatives are crucial for advancing drug discovery and development efforts, underscoring the compound's potential as a privileged scaffold in medicinal chemistry (Cherukupalli et al., 2017).
Catalysis and Synthetic Applications
The pyranopyrimidine core, closely related to pyrazolo[3,4-d]pyrimidin-4(7H)-one, serves as a key precursor in medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. The synthesis of substituted pyranopyrimidines and their derivatives through one-pot multicomponent reactions using hybrid catalysts highlights the compound's broad applicability in creating lead molecules for further pharmacological exploration. These synthetic pathways, employing organocatalysts, metal catalysts, and green solvents, demonstrate the compound's contribution to developing more efficient and environmentally friendly synthetic methodologies (Parmar et al., 2023).
Kinase Inhibition and Patent Applications
The pyrazolo[3,4-b]pyridine scaffold, similar in structure to this compound, has been versatile in designing kinase inhibitors. This application is particularly relevant in cancer research, where kinase inhibitors play a crucial role in targeting pathways that control cell division and growth. The ability of these scaffolds to interact with kinases through multiple binding modes has led to their widespread use and numerous patents for kinase inhibition, covering a broad range of kinase targets. This demonstrates the compound's potential in contributing to novel cancer therapies and its importance in intellectual property and drug discovery efforts (Wenglowsky, 2013).
Mécanisme D'action
Target of Action
The primary target of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is the Cyclin Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell proliferation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell growth arrest at the G0-G1 stage .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of certain cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Analyse Biochimique
Biochemical Properties
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle by phosphorylating key proteins involved in cell division. The compound binds to the active site of CDKs, inhibiting their activity and thereby preventing the phosphorylation of target proteins . This inhibition can lead to cell cycle arrest, making this compound a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death . Additionally, the compound affects cell signaling pathways, such as the EGFR pathway, by inhibiting tyrosine kinase activity . This inhibition can lead to reduced cell proliferation and increased sensitivity to chemotherapeutic agents .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, preventing ATP from accessing the site and thus inhibiting kinase activity . This binding is facilitated by hydrogen bonding interactions with key amino acid residues in the active site . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetic properties, such as bioavailability and half-life .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation can be influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDKs and other target proteins . Post-translational modifications, such as phosphorylation, can also influence its localization and activity . Additionally, the compound may be directed to specific cellular compartments or organelles through targeting signals .
Propriétés
IUPAC Name |
6-chloro-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMWOTGINGMVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278510 | |
| Record name | 6-Chloro-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42754-97-2 | |
| Record name | 42754-97-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B1436432.png)
![3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436433.png)

![6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1436435.png)

![methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436439.png)



![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1436444.png)